N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bambuterol Hydrochloride is a long-acting beta-2 adrenoceptor agonist used primarily in the treatment of asthma and other respiratory conditions characterized by bronchospasm. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active compound terbutaline, which exerts the therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bambuterol Hydrochloride involves several key steps. Initially, 3’,5’-Dihydroxyacetophenone reacts with Dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate). This intermediate is then halogenated with bromine to produce 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate).
Industrial Production Methods: Industrial production of Bambuterol Hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Bambuterol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in Bambuterol Hydrochloride.
Substitution: Common substitution reactions involve the replacement of functional groups with others, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Bambuterol Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-2 adrenoceptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of new bronchodilator formulations and drug delivery systems.
Mechanism of Action
Bambuterol Hydrochloride exerts its effects by stimulating beta-2 adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle, inhibition of mediator release from mast cells, and improved mucociliary clearance .
Comparison with Similar Compounds
Terbutaline: The active metabolite of Bambuterol Hydrochloride, used directly as a bronchodilator.
Salbutamol: Another beta-2 adrenoceptor agonist with similar therapeutic uses.
Formoterol: A long-acting beta-2 agonist with a faster onset of action compared to Bambuterol
Uniqueness of Bambuterol Hydrochloride: Bambuterol Hydrochloride is unique due to its prodrug nature, providing a longer duration of action and a more controlled release of the active compound terbutaline. This results in fewer side effects and improved patient compliance compared to other beta-2 agonists .
Properties
Molecular Formula |
C16H26ClN3O5 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C16H25N3O5.ClH/c1-7-17-16(2,22)12-9-8-11(23-14(20)18(3)4)10-13(12)24-15(21)19(5)6;/h8-10,17,22H,7H2,1-6H3;1H |
InChI Key |
RQJPDHWDOZLSDP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(C1=C(C=C(C=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.